molecular formula C20H24N2O4S B2934436 benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate CAS No. 2319721-31-6

benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate

Cat. No.: B2934436
CAS No.: 2319721-31-6
M. Wt: 388.48
InChI Key: WORFJKKYXMXFRY-UHFFFAOYSA-N
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Description

Benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate is a synthetic carbamate derivative featuring a benzyloxycarbonyl (Boc) group linked to a methylene carbamoyl moiety. The carbamoyl group is further substituted with a hybrid heterocyclic system comprising oxan-4-yl (tetrahydropyran-4-yl) and thiophen-2-yl (thiophene) groups. This structural complexity imparts unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 2.8) due to the aromatic thiophene and polar tetrahydropyran moieties.

Synthetic routes for analogous carbamates typically involve coupling benzyl chloroformate with aminomethyl intermediates under ultrasound-assisted conditions to enhance reaction efficiency. Spectroscopic characterization (IR, NMR, MS) confirms the presence of key functional groups:

  • IR: N-H stretching (~3350 cm⁻¹ for carbamate), C=O (~1700 cm⁻¹), and thiophene C-S (~700 cm⁻¹).
  • ¹H-NMR: Signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.1–4.3 ppm (tetrahydropyran O-CH₂), and δ 6.8–7.2 ppm (thiophene protons).

Properties

IUPAC Name

benzyl N-[2-[[oxan-4-yl(thiophen-2-yl)methyl]amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-18(13-21-20(24)26-14-15-5-2-1-3-6-15)22-19(17-7-4-12-27-17)16-8-10-25-11-9-16/h1-7,12,16,19H,8-11,13-14H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORFJKKYXMXFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The oxan-4-yl-thiophene hybrid in the target compound reduces logP compared to purely aliphatic substituents (e.g., isopropyl).
  • Stability : Tetrahydropyran’s ether oxygen may enhance hydrolytic stability relative to ester-containing analogues.

Pharmacological Potential

While direct biological data for the target compound are unavailable, structurally related carbamates demonstrate diverse activities:

  • Antidiabetic Effects: Methyl N-{4-[(α-L-rhamnopyranosyl)benzyl]}carbamate stimulates insulin secretion in pancreatic cells.
  • Enzyme Inhibition : tert-Butyl carbamates () are explored as kinase inhibitors due to their planar aromatic systems.

Biological Activity

Benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate is a complex organic compound known for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20_{20}H24_{24}N2_2O4_4S
Molecular Weight: 388.48 g/mol
CAS Number: 2319721-31-6

The compound features several functional groups, including a carbamate moiety, which is known for its diverse biological activities. The structural representation can be visualized using molecular modeling software, highlighting the oxan and thiophene components that are integral to its function.

This compound acts primarily as a selective small-molecule inhibitor of certain enzymatic activities associated with tumor growth. Specifically, it has shown promise as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), an enzyme involved in epigenetic regulation that is often overexpressed in various cancers, including malignant rhabdoid tumors.

The mechanism involves binding to the active site of EZH2, thereby altering its enzymatic activity and leading to reduced proliferation of cancer cells. In vitro studies have indicated that this compound can effectively inhibit EZH2 activity, suggesting its potential as a therapeutic agent in oncology.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In various case studies:

  • In Vitro Studies : Cell lines derived from malignant rhabdoid tumors were treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against these cancer cells.
  • Mechanistic Insights : Further analysis revealed that the compound induced apoptosis in treated cells, evidenced by increased markers of apoptosis such as cleaved caspase-3 and PARP.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest potential neuroprotective effects. The compound may modulate neurotransmitter systems through interactions with acetylcholine receptors, although detailed mechanisms remain to be fully elucidated .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of EZH2 activity
Apoptosis InductionIncreased markers (cleaved caspase-3)
NeuroprotectiveModulation of neurotransmitter systems

Q & A

Advanced Research Question

  • Formulation : Use DMSO stocks (≤10% v/v) to maintain solubility without inducing precipitation .
  • Buffer Selection : Phosphate-buffered saline (PBS) at pH 7.4 minimizes hydrolysis of the carbamate group .
  • Storage : Lyophilize aliquots and store at -20°C under nitrogen to prevent oxidative degradation .

How can discrepancies in spectroscopic data between synthesized batches be resolved?

Advanced Research Question

  • Cross-Validation : Compare HRMS and NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .
  • Impurity Profiling : Use LC-MS to identify byproducts, such as hydrolyzed carbamates or oxidized thiophene derivatives .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for tert-butyl carbamate analogs .

What purification strategies are effective for removing persistent byproducts like deprotected amines?

Advanced Research Question

  • Ion-Exchange Chromatography : Separate charged impurities (e.g., free amines) using Dowex® resins .
  • pH-Controlled Extraction : Adjust aqueous phase pH to 3–4 to protonate amines, enabling selective extraction into organic solvents .
  • Affinity Tags : Introduce fluorenylmethyloxycarbonyl (Fmoc) groups temporarily to simplify purification, then cleave post-purification .

How can computational modeling guide the design of derivatives with enhanced binding affinity?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., p38 MAP kinase), focusing on the oxan-4-yl group’s hydrogen-bonding potential .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity, leveraging datasets from PubChem .
  • MD Simulations : Assess conformational stability of the carbamate linkage in aqueous environments using GROMACS .

What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

Advanced Research Question

  • Kinase Profiling : Use ADP-Glo™ assays to measure inhibition of p38 MAP kinase or JNK isoforms at varying concentrations (1–100 µM) .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY® derivatives) to quantify intracellular accumulation in HeLa cells .
  • Cytotoxicity Screening : MTT assays to rule out nonspecific toxicity before advancing to in vivo models .

How can researchers troubleshoot low yields in the final carbamation step?

Advanced Research Question

  • Reagent Purity : Ensure benzyl chloroformate is freshly distilled to avoid moisture-induced side reactions .
  • Activation Strategies : Use 1-hydroxybenzotriazole (HOBt) or EDC·HCl to activate the carbamoyl group for nucleophilic attack .
  • Solvent Drying : Pre-treat dioxane with molecular sieves (3Å) to eliminate trace water .

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